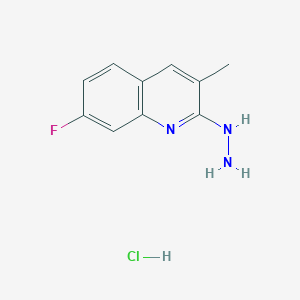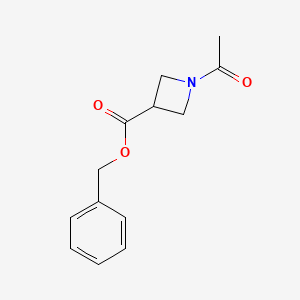
8-cyclohexyl-7H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
One common synthetic route includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired product . The reaction conditions often involve the use of solvents such as water or chloroform, and the process is optimized using Density Functional Theory (DFT) calculations to determine the most stable conformations of the compound .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up and cost-efficiency.
化学反応の分析
8-Cyclohexyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the purine ring or the cyclohexyl group.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-Cyclohexyl-1H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: The compound has been studied for its effects on cell cycle arrest and polyploidy in cancer cells.
作用機序
The mechanism of action of 8-cyclohexyl-1H-purine-2,6-diamine involves its interaction with molecular targets such as Aurora kinases. By inhibiting these kinases, the compound interferes with the cell cycle, leading to cell cycle arrest and polyploidy . This mechanism is particularly effective in p53-defective cancer cells, where the compound shows selective cytotoxicity .
類似化合物との比較
8-Cyclohexyl-1H-purine-2,6-diamine can be compared to other 2,6-diamino-substituted purines, such as:
Reversine: Another potent antitumor agent that also acts as an Aurora kinase inhibitor.
N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine: A structurally similar compound with modifications at the 2 and 6 positions.
The uniqueness of 8-cyclohexyl-1H-purine-2,6-diamine lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for targeted cancer therapies.
特性
CAS番号 |
872103-17-8 |
|---|---|
分子式 |
C11H16N6 |
分子量 |
232.29 g/mol |
IUPAC名 |
8-cyclohexyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H16N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h6H,1-5H2,(H5,12,13,14,15,16,17) |
InChIキー |
KLOQBMHNOSOKLE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC3=NC(=NC(=C3N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


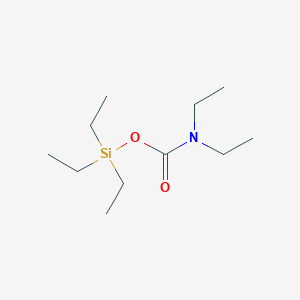


![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)
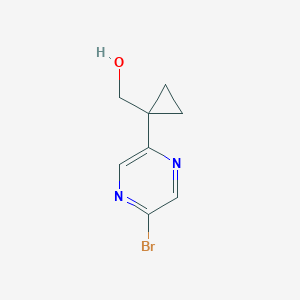


![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
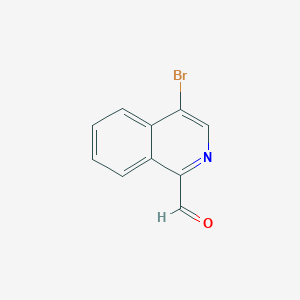

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
